N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide
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Overview
Description
N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide is a synthetic organic compound characterized by the presence of trifluoromethyl and fluoroindole groups. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Mechanism of Action
The mechanism of action of N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoroindole groups can enhance the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylindole: Shares the trifluoromethyl group but lacks the but-2-ynamide moiety.
4-Fluoroindole: Contains the fluoroindole structure but does not have the trifluoromethyl group.
N-(4-Fluorobenzyl)-2-(trifluoromethyl)acetamide: Similar functional groups but different overall structure.
Uniqueness
N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide is unique due to the combination of trifluoromethyl and fluoroindole groups, which impart distinct chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the development of new pharmaceuticals or advanced materials .
Properties
IUPAC Name |
N-[2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2O/c1-2-4-11(21)20-13(14(16,17)18)8-7-19-10-6-3-5-9(15)12(8)10/h3,5-7,13,19H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFTXBPISFWGLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1=CNC2=C1C(=CC=C2)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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